molecular formula C40H76O4 B6192204 1,4-dioctadecyl but-2-enedioate CAS No. 178936-62-4

1,4-dioctadecyl but-2-enedioate

Cat. No.: B6192204
CAS No.: 178936-62-4
M. Wt: 621.0 g/mol
InChI Key: XHSDDKAGJYJAQM-ULDVOPSXSA-N
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Description

1,4-Dioctadecyl but-2-enedioate is an organic compound with the molecular formula C₄₀H₇₄O₄ It is a diester derived from but-2-enedioic acid and octadecanol

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioctadecyl but-2-enedioate is typically synthesized through an esterification reaction. The process involves the reaction of octadecanol with but-2-enedioic acid anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The resulting product is then purified through recrystallization or distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the demand for large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioctadecyl but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioctadecyl but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a component in biomaterials.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dioctadecyl but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioctadecyl butanedioate
  • 1,4-Dioctadecyl hexanedioate
  • 1,4-Dioctadecyl octanedioate

Uniqueness

1,4-Dioctadecyl but-2-enedioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its double bond in the but-2-enedioate moiety provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-dioctadecyl but-2-enedioate involves the reaction of octadecyl alcohol with maleic anhydride to form octadecyl maleate, which is then hydrogenated to produce 1,4-dioctadecyl butenedioate. This compound is then further reacted with maleic anhydride to form the final product, 1,4-dioctadecyl but-2-enedioate.", "Starting Materials": [ "Octadecyl alcohol", "Maleic anhydride", "Hydrogen gas" ], "Reaction": [ "Step 1: Octadecyl alcohol is reacted with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form octadecyl maleate.", "Step 2: The octadecyl maleate is then hydrogenated using hydrogen gas and a catalyst such as palladium on carbon to produce 1,4-dioctadecyl butenedioate.", "Step 3: The 1,4-dioctadecyl butenedioate is then reacted with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form the final product, 1,4-dioctadecyl but-2-enedioate." ] }

CAS No.

178936-62-4

Molecular Formula

C40H76O4

Molecular Weight

621.0 g/mol

IUPAC Name

dioctadecyl (E)-but-2-enedioate

InChI

InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+

InChI Key

XHSDDKAGJYJAQM-ULDVOPSXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC

Purity

95

Origin of Product

United States

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